4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Description
4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.23245954 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound's structure can be described as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₂₃N₅O |
CAS Number | 2549053-26-9 |
The presence of a pyrimidine core, along with piperazine and methoxypyrimidine substituents, suggests a diverse range of potential interactions within biological systems.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine core and the sequential addition of functional groups. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. The synthetic route can be summarized as follows:
- Formation of the pyrimidine ring.
- Introduction of the tert-butyl and cyclopropyl groups.
- Addition of piperazine derivatives.
- Final purification through chromatography.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Interaction with G-protein coupled receptors (GPCRs).
- Signaling Pathways : Influence on cellular signaling cascades affecting metabolic pathways.
Case Studies and Research Findings
- Antimalarial Activity : A study highlighted the potential of pyrimidine derivatives in targeting plasmodial kinases, which are crucial for the malaria life cycle. Compounds structurally related to this compound showed promising inhibitory effects against PfCDPK1, with IC₅₀ values in the nanomolar range .
- Anti-inflammatory Effects : Research on similar pyrimidine derivatives indicated significant anti-inflammatory activity, with some compounds demonstrating IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that our compound may also exhibit similar properties.
- Structure–Activity Relationships (SAR) : SAR studies have been conducted to understand how modifications to the pyrimidine structure affect biological activity. For instance, variations in substituents on the piperazine moiety were shown to influence enzyme inhibition potency significantly .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities associated with this compound and its analogs:
Properties
IUPAC Name |
4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-20(2,3)15-13-16(23-18(22-15)14-5-6-14)25-9-11-26(12-10-25)19-21-8-7-17(24-19)27-4/h7-8,13-14H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCMWYJUGWFDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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